

6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Chloro-2-Naphthylsulfonyl
Chloride

Cat. No.: B025940

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CAS Number: 102153-63-9

This technical guide provides an in-depth overview of **6-Chloro-2-Naphthylsulfonyl Chloride**, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates relevant chemical and biological pathways.

Core Compound Data

6-Chloro-2-Naphthylsulfonyl Chloride is a versatile sulfonyl chloride derivative of naphthalene. Its chemical structure, featuring a reactive sulfonyl chloride group on a chlorinated naphthalene scaffold, makes it a valuable building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of **6-Chloro-2-Naphthylsulfonyl Chloride** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₆ Cl ₂ O ₂ S	[1][2][3]
Molecular Weight	261.12 g/mol	[1][2][3]
Appearance	White to off-white or slightly yellow solid/powder	[1][2]
Melting Point	108 °C	[1][4]
Boiling Point	402.9 ± 20.0 °C (Predicted)	[1][4]
Density	1.516 ± 0.06 g/cm ³ (Predicted)	[1][4]
Solubility	Soluble in N,N-Dimethylformamide, methanol, chloroform, and dichloromethane; Sparingly soluble in glacial acetic acid; Practically insoluble in water.	[1][4]
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2-8°C.	[1][2]

Identification and Chemical Descriptors

Identifier	Value	Source(s)
CAS Number	102153-63-9	[1][2][3]
InChI	InChI=1S/C10H6Cl2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H	[1][2]
InChI Key	IYFIYGSJZIICOZ-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C=C1Cl</chem>	[2]
PubChem CID	10635129	[2]
DSSTox ID	DTXSID90442839	[4]

Applications in Research and Drug Discovery

6-Chloro-2-Naphthylsulfonyl Chloride is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its applications span various fields:

- Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of pharmacologically active compounds. Notably, it is a building block for the preparation of β -3 adrenergic receptor modulators, which are investigated for the treatment of conditions like heart failure. [5]
- Dye and Fluorescent Probe Synthesis:** The naphthalene core of this molecule provides inherent fluorescent properties, making it a suitable starting material for the development of fluorescent dyes and probes. [1] These probes can be used for various bio-imaging and analytical applications.
- Organic Synthesis:** The reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions, particularly with amines to form stable sulfonamides. [1] This reactivity makes it a versatile reagent in multi-step organic syntheses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **6-Chloro-2-Naphthylsulfonyl Chloride**.

Synthesis of 6-Chloro-2-Naphthylsulfonyl Chloride

A detailed, multi-step synthesis protocol has been described, starting from 2-amino-6-chloronaphthalene. The process involves diazotization, followed by a copper-catalyzed reaction and subsequent treatment with phosphorus pentachloride (PCl_5).

Materials:

- 2-amino-6-chloronaphthalene
- Sodium carbonate (Na_2CO_3)
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Copper(I) chloride (CuCl)
- Potassium hydroxide (KOH)
- Phosphorus pentachloride (PCl_5)
- Chloroform (CHCl_3)
- Hexane
- Silica Gel for chromatography

Procedure:

- **Diazotization:** A suspension of 2-amino-6-chloronaphthalene in water is treated with Na_2CO_3 and refluxed to obtain a clear solution. After cooling in an ice bath to form a fine precipitate, HCl is added, followed by the dropwise addition of an aqueous NaNO_2 solution at $0-5^\circ\text{C}$. The mixture is stirred for 1 hour, and the resulting light orange precipitate (diazonium salt) is collected by filtration.

- Sandmeyer-type Reaction: The diazonium salt is added to a cooled mixture of CuCl in 28% HCl. The resulting mixture is stirred at room temperature for 1 hour and then heated to 60°C for 30 minutes. The reaction is cooled, and the pH is adjusted to 1-2 with a 50% KOH solution.
- Work-up and Chlorosulfonylation: The precipitate is collected and suspended in hot water, then alkalized with 50% KOH. The insoluble material is collected, filtered, and dried. This solid is then heated with PCl₅ to 100-110°C for 4 hours. After cooling, ice is added, and the precipitate is collected.
- Purification: The crude product is purified by silica gel chromatography using a chloroform/hexane (1/3) eluent to yield **6-Chloro-2-Naphthylsulfonyl Chloride** as a light brown powder.

General Protocol for Sulfonamide Synthesis

6-Chloro-2-Naphthylsulfonyl Chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental reaction for its use as a synthetic intermediate.

Materials:

- **6-Chloro-2-Naphthylsulfonyl Chloride**
- Primary or secondary amine of choice
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

- Addition of Base: Add the base to the amine solution and stir.
- Addition of Sulfonyl Chloride: Dissolve **6-Chloro-2-Naphthylsulfonyl Chloride** in the anhydrous solvent and add it dropwise to the stirring amine/base mixture at room temperature or cooled in an ice bath.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can be further purified by recrystallization or column chromatography.

Visualizations: Workflows and Pathways

Synthesis of a Sulfonamide Derivative

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from **6-Chloro-2-Naphthylsulfonyl Chloride** and a primary amine.

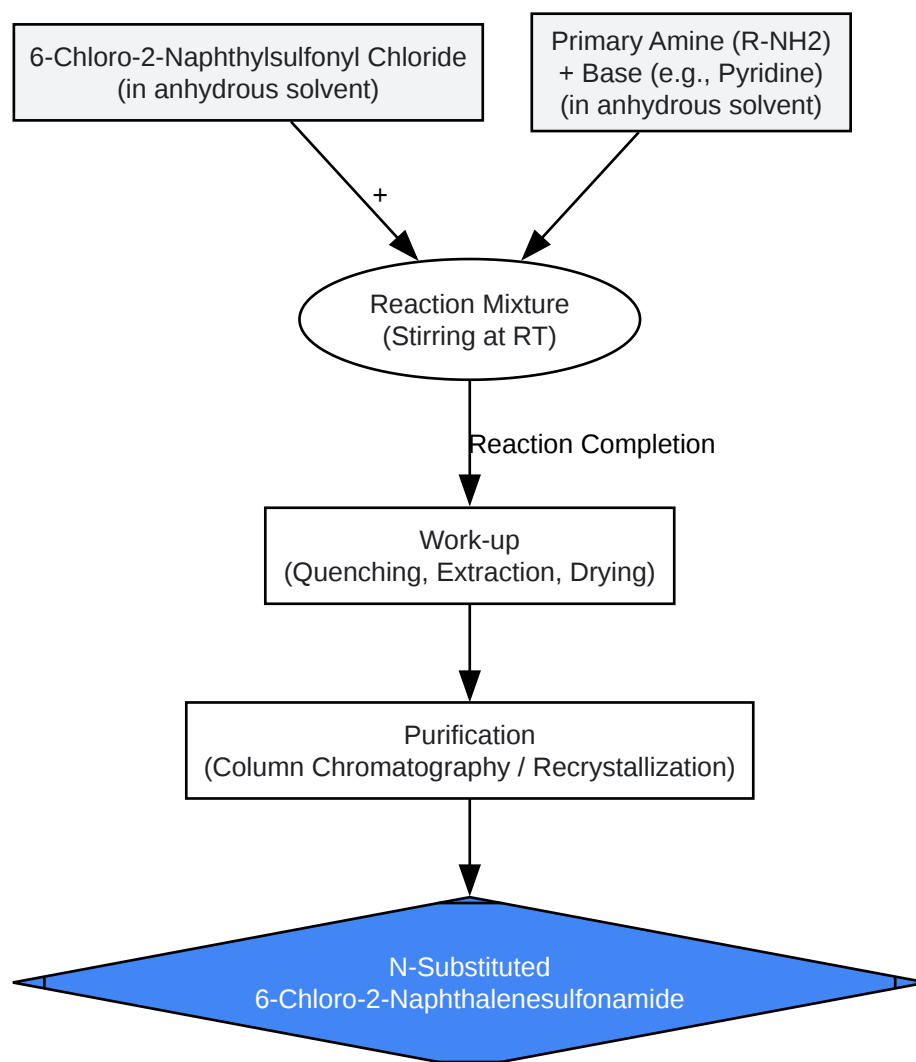


Figure 1: General Synthesis Workflow for Sulfonamides

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Caption: General synthesis workflow for sulfonamides.

Downstream Biological Target: β 3-Adrenergic Receptor Signaling

While **6-Chloro-2-Naphthylsulfonyl Chloride** is not known to directly interact with biological pathways, it is a key intermediate in the synthesis of β 3-adrenergic receptor antagonists.[5] The β 3-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. An antagonist would block this pathway.

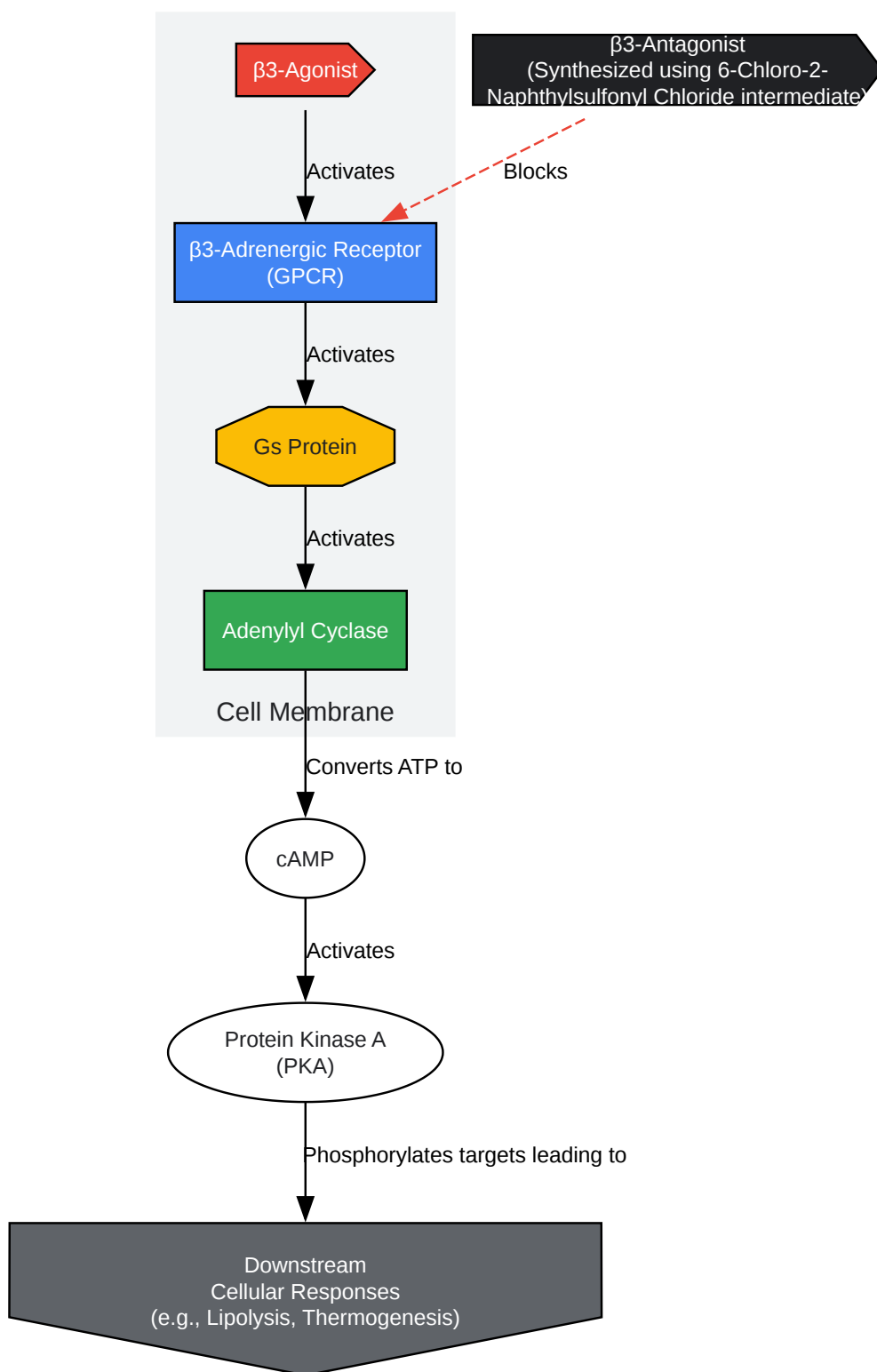


Figure 2: Simplified β_3 -Adrenergic Receptor Signaling Pathway

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